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Compound of Interest

Compound Name: 6-Bromopyridin-3-amine

Cat. No.: B021960

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopyridin-3-amine, also known as 5-amino-2-bromopyridine, is a highly valuable and
versatile building block in organic synthesis. Its unique structure, featuring a pyridine ring
substituted with a bromine atom and an amino group, provides two reactive sites for a wide
array of chemical transformations. The pyridine scaffold itself is a "privileged structure” in
medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in
various biological interactions.[1] The presence of a bromine atom allows for various palladium-
catalyzed cross-coupling reactions, while the amino group serves as a nucleophile and a site
for further functionalization. This guide provides a comprehensive overview of the applications
of 6-bromopyridin-3-amine in organic synthesis, with a focus on key coupling reactions and
the synthesis of important heterocyclic scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of 6-bromopyridin-3-amine is presented in
the table below.
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Property Value Reference
CAS Number 13534-97-9 [1][2][3]
Molecular Formula CsHsBrN-2 [2][3]
Molecular Weight 173.01 g/mol [11[2]
Appearance Solid

Melting Point 74-76 °C [4]

IUPAC Name 6-bromopyridin-3-amine [2][3]
SMILES C1=CC(=NC=C1N)Br [2][3]
InChiKey XTHKRYHULUJQHN- 23]

UHFFFAOYSA-N

Core Applications in Organic Synthesis

The reactivity of 6-bromopyridin-3-amine is dominated by the bromine and amino
substituents, making it an ideal substrate for constructing complex molecules. The bromine
atom at the 6-position is a versatile handle for palladium-catalyzed cross-coupling reactions,
enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between
organoboron compounds and organic halides.[1] 6-Bromopyridin-3-amine readily participates
in these reactions, allowing for the introduction of various aryl and heteroaryl substituents.
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Caption: Generalized workflow for the Suzuki-Miyaura coupling of 6-Bromopyridin-3-amine.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromopyridines
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Note: Data for entries 1 and 2 are for a structurally similar substrate and serve as a general
guideline.[5][6][7][8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

e To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 6-
bromopyridin-3-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium
catalyst (e.g., Pd(PPhs)s, 5 mol%), and a base (e.g., K2COs, 2.0 mmol).

e Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

» Heat the reaction mixture to 80-100 °C with vigorous stirring.
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» Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

e Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the
formation of carbon-nitrogen (C-N) bonds.[9][10] This reaction allows for the coupling of 6-
bromopyridin-3-amine with a wide range of primary and secondary amines.
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Caption: Generalized workflow for the Buchwald-Hartwig amination of 6-Bromopyridin-3-
amine.

Table 2: Representative Buchwald-Hartwig Amination of Bromopyridines
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Note: Data presented are for structurally similar bromopyridine substrates and serve as a
general guide.[10][11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

e In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g.,
Pd(OAC)z, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g.,
NaOtBu, 1.4 equiv).

e Add anhydrous solvent (e.g., toluene, 5 mL) and stir the mixture for a few minutes.
e Add 6-bromopyridin-3-amine (1.0 equiv) and the amine (1.2 equiv).

e Heat the reaction mixture to 80-110 °C with stirring.

o Monitor the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water
and brine.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Buchwald_Hartwig_Amination_of_2_Amino_6_bromopyridine.pdf
https://cssp.chemspider.com/602
https://www.benchchem.com/product/b021960?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

« Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

¢ Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a versatile method for the formation of C-C bonds between
terminal alkynes and aryl or vinyl halides.[12] This reaction is catalyzed by a palladium complex
and typically requires a copper(l) co-catalyst.[12]
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Caption: Generalized mechanism for the Sonogashira coupling of 6-Bromopyridin-3-amine.

Table 3: Representative Sonogashira Coupling Reactions of Bromopyridines
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Note: The presented data is for structurally related bromopyridines and aryl halides to provide

general guidance.[13]
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Experimental Protocol: General Procedure for Sonogashira Coupling

e To a dry Schlenk flask under an inert atmosphere, add 6-bromopyridin-3-amine (1.0 mmol),
a palladium catalyst (e.g., PdCI2(PPhs)z, 3 mol%), and a copper(l) co-catalyst (e.g., Cul, 5
mol%).

» Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

e Under the inert atmosphere, add an anhydrous solvent (e.g., DMF, 5 mL) and a base (e.g.,
EtsN, 3.0 mmol) via syringe.

e Add the terminal alkyne (1.2 mmol) to the mixture via syringe.

e Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
o Monitor the reaction progress by TLC or LC-MS.

e Once the reaction is complete, cool the flask to room temperature.

¢ Dilute the reaction mixture with ethyl acetate and water.

o Separate the layers and extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Synthesis of Imidazo[1,2-a]pyridines

6-Bromopyridin-3-amine is a key precursor for the synthesis of imidazo[1,2-a]pyridines, a
class of heterocyclic compounds with a broad spectrum of biological activities.[1][14] The
synthesis typically involves the condensation of the aminopyridine with an a-halocarbonyl
compound.
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Caption: Synthetic pathway to 6-bromoimidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of 6-bromoimidazo[1,2-a]pyridine

A method for synthesizing 6-bromoimidazo[1,2-a]pyridine involves reacting 2-amino-5-
bromopyridine with a 40% aqueous solution of chloroacetaldehyde.[15] The reaction is carried
out in a solvent such as water, ethanol, methanol, or isopropanol, in the presence of a base like
sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.[15] The mixture is
reacted for 2-24 hours at a temperature of 25-50 °C.[15] After the reaction, the mixture is
concentrated, extracted with ethyl acetate, washed with water, and dried over anhydrous
sodium sulfate.[15] The solvent is then removed by rotary evaporation to yield the crude
product, which can be further purified by recrystallization.[15]
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Conclusion

6-Bromopyridin-3-amine has proven to be an exceptionally useful and versatile building block
in organic synthesis. Its ability to undergo a variety of palladium-catalyzed cross-coupling
reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for
the efficient construction of complex molecular architectures. Furthermore, its role as a
precursor to medicinally important scaffolds such as imidazo[1,2-a]pyridines underscores its
significance in drug discovery and development. The experimental protocols and data
presented in this guide offer a valuable resource for researchers and scientists working in the
fields of organic and medicinal chemistry, facilitating the continued exploration and application
of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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